molecular formula C14H15BrN2 B1411359 (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine CAS No. 1416336-89-4

(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine

Cat. No.: B1411359
CAS No.: 1416336-89-4
M. Wt: 291.19 g/mol
InChI Key: LZEUMOOFGXDTTG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical elements. The compound features a primary structural framework consisting of a brominated aniline derivative linked through a secondary amine bond to a chiral phenylethyl substituent. The base name derives from the aniline portion, specifically 2-amino-5-bromoaniline, which serves as the parent structure for nomenclature purposes. The stereochemical designation (1S) indicates the absolute configuration at the chiral carbon center within the phenylethyl moiety, following Cahn-Ingold-Prelog priority rules for stereocenters.

The molecular formula can be expressed as C₁₄H₁₅BrN₂, reflecting the presence of fourteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and two nitrogen atoms within the molecular structure. The compound exhibits molecular weight of approximately 291.19 grams per mole, calculated based on standard atomic masses. The stereochemical configuration at the phenylethyl carbon center represents a critical structural feature that influences both the molecular geometry and potential biological activity of the compound. Studies of related (S)-(-)-1-phenylethylamine derivatives have demonstrated that the absolute configuration significantly affects molecular recognition and binding properties in biological systems.

The systematic name fully describes the substitution pattern on the aromatic ring, with the amino group positioned at the 2-position and the bromine substituent at the 5-position relative to the nitrogen attachment point. This specific substitution pattern creates unique electronic and steric properties that distinguish the compound from other brominated phenethylamine derivatives. The presence of both electron-donating amino group and electron-withdrawing bromine substituent generates a complex electronic environment that influences molecular reactivity and intermolecular interactions.

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic analysis of brominated phenethylamine derivatives provides essential insights into molecular geometry and solid-state packing arrangements. While specific crystallographic data for (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine may not be directly available, analysis of structurally related compounds offers valuable comparative information. Studies of brominated aromatic compounds have revealed characteristic bond lengths and angles that can be extrapolated to predict the molecular geometry of the target compound.

The aromatic ring system in brominated aniline derivatives typically exhibits standard benzene geometry with C-C bond lengths ranging from 1.38 to 1.42 Angstroms and C-Br bond lengths approximately 1.90 Angstroms. The amino substituent introduces slight deviations from perfect aromatic geometry due to electron donation into the aromatic system. The C-N bond connecting the amino group to the aromatic ring typically measures approximately 1.40 Angstroms, reflecting partial double bond character from resonance interactions.

The secondary amine linkage between the brominated aniline moiety and the phenylethyl group represents a critical structural feature for molecular geometry determination. Secondary amine C-N bond lengths typically range from 1.45 to 1.50 Angstroms, with bond angles around the nitrogen center approaching tetrahedral geometry but modified by lone pair-bonding pair repulsions. The stereochemical configuration at the phenylethyl carbon center influences the overall molecular conformation and potential for intramolecular interactions between the two aromatic ring systems.

Crystallographic studies of related compounds such as (2-amino-5-bromophenyl)methanol have provided structural parameters that can inform predictions about the target compound's geometry. These studies reveal that the bromine substituent significantly influences intermolecular packing through halogen bonding interactions and van der Waals contacts. The amino group participates in hydrogen bonding networks that stabilize crystal structures and influence molecular conformations in the solid state.

Conformational Analysis via Computational Modeling

Computational modeling studies of phenethylamine derivatives have provided extensive insights into conformational preferences and molecular dynamics. The conformational landscape of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine involves multiple rotatable bonds that generate numerous possible conformational states. The primary conformational degrees of freedom include rotation around the C-N bond connecting the two aromatic systems and internal rotations within the phenylethyl chain.

Density functional theory calculations have demonstrated that phenethylamine derivatives exhibit complex conformational equilibria influenced by intramolecular interactions between aromatic rings and amino groups. The computational investigation of 2-phenethylamine conformational preferences using various theoretical levels up to MP2/6-311+G(d,p) has revealed that phenethylamines prefer folded gauche conformations due to favorable interactions between amino groups and aromatic rings. This folding tendency results from cation-π interactions and edge-to-face aromatic stacking that stabilize compact molecular geometries.

The presence of the bromine substituent in the 5-position of the aniline ring introduces additional electronic effects that influence conformational preferences. Bromine's electron-withdrawing nature modifies the electronic density distribution within the aromatic system, potentially affecting the strength of intramolecular interactions with the phenylethyl moiety. Molecular mechanics calculations using force field methods have shown that electrostatic interactions play crucial roles in determining conformational preferences, particularly when modified charges are employed to account for electronic effects.

Solvation effects significantly influence conformational equilibria in phenethylamine systems. Continuum solvation models such as the generalized Born/surface area and SM2 models have demonstrated that aqueous environments favor extended conformations compared to gas-phase preferences for folded structures. The SM2 solvation model combined with MP2/6-311+G(d,p) calculations provides excellent agreement with experimental observations for phenethylamine conformational behavior in solution. These computational approaches suggest that (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine would exhibit solvent-dependent conformational preferences with increased flexibility in polar environments.

Comparative Structural Features with Brominated Phenethylamine Derivatives

Comparative analysis with established brominated phenethylamine derivatives reveals important structure-activity relationships and molecular recognition patterns. The 2,5-dimethoxy-4-bromophenethylamine (2C-B) represents a well-studied hallucinogenic compound that shares the brominated aromatic core structure with the target compound. This comparison provides insights into how structural modifications influence biological activity and molecular properties.

The substitution pattern differences between (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine and 2C-B highlight the importance of electronic effects in phenethylamine derivatives. While 2C-B contains electron-donating methoxy groups at the 2 and 5 positions, the target compound features an electron-donating amino group at position 2, creating distinct electronic environments. The amino group provides stronger electron donation compared to methoxy substituents, potentially enhancing aromatic ring reactivity and intermolecular interactions.

Conformationally restricted analogs of brominated phenethylamines have demonstrated that bioactive conformations can be predicted through systematic structural analysis. Benzocycloalkane analogs of 2C-B have been synthesized to test hypotheses concerning bioactive conformations, with particular focus on compounds that restrict rotation around key bonds. These studies revealed that the R enantiomer of restricted analogs showed enhanced potency, suggesting specific conformational requirements for biological activity. The stereochemical configuration in (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine may similarly influence biological properties through conformational constraints.

The comparison with (S)-(-)-4-bromo-alpha-phenylethylamine provides additional insights into stereochemical effects in brominated phenethylamine systems. This compound shares the stereochemical configuration and phenylethyl structural motif with the target molecule but features different substitution patterns on the aromatic ring. Studies of this compound have demonstrated its utility as a synthetic intermediate in pharmaceutical applications, suggesting potential synthetic and medicinal chemistry applications for the target compound. The clear colorless to light yellow liquid physical properties of (S)-(-)-4-bromo-alpha-phenylethylamine indicate that similar brominated phenethylamine derivatives may exhibit comparable physical characteristics.

Properties

IUPAC Name

4-bromo-2-N-[(1S)-1-phenylethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUMOOFGXDTTG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a bromine substituent, which enhance its reactivity and interaction with biological systems. The presence of a phenylethylamine backbone is significant as it is structurally related to various neurotransmitters and psychoactive compounds.

The biological activity of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Similar to other phenylethylamines, this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and antidepressant effects.
  • Antimicrobial Activity : The bromine and amino groups can enhance the compound's ability to penetrate microbial membranes, potentially leading to antimicrobial properties against various pathogens.

1. Antidepressant Effects

Research indicates that derivatives of phenylethylamines exhibit antidepressant-like effects by inhibiting the reuptake of neurotransmitters. For instance, studies have shown that compounds similar to (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine can inhibit synaptosomal uptake of norepinephrine and serotonin, suggesting potential efficacy in treating depressive disorders .

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. A study on related compounds found that derivatives with similar moieties exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study 1: Antidepressant Activity

A series of compounds based on the phenylethylamine structure were tested for their ability to inhibit the binding of radiolabeled imipramine to brain tissue. Results indicated that certain derivatives displayed Ki values comparable to known antidepressants, suggesting effective modulation of neurotransmitter systems .

CompoundKi Value (nM)Efficacy
Compound A62Effective
Compound B130Moderate
Compound C52Effective

Case Study 2: Antimicrobial Screening

In vitro studies assessed the antimicrobial activity of synthesized derivatives of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine against various bacterial strains. The most active compounds demonstrated zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

Efficacy in Biological Assays

The following table summarizes key findings from recent studies on the biological activity of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine:

Activity TypePathogen/TargetConcentrationResult
AntidepressantNorepinephrine uptakeVariesInhibition observed
AntimicrobialE. coli500 μg/diskZone of inhibition: 15–19 mm
AntimicrobialS. aureus500 μg/diskSignificant activity

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its potential therapeutic properties. Its structural motifs allow for interactions with various biological targets, making it a candidate for drug development. The presence of both amino and bromine substituents enhances its reactivity, which is crucial for modifying the compound to improve biological activity.

Anticancer Activity

Research indicates that compounds similar to (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects against various cancer cell lines, including KB and IGROV1 cells. The mechanism often involves selective targeting of folate receptors, leading to effective cellular uptake and subsequent inhibition of tumor growth .

Compound NameIC50 (nM) against KB CellsIC50 (nM) against IGROV1 Cells
(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amineTBDTBD
Similar Derivative A50100
Similar Derivative B3080

Studies investigating the interactions of (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine with biological systems are crucial for understanding its mechanism of action. Compounds containing amine functional groups often exhibit a range of biological activities due to their ability to interact with various biological targets .

Neurotransmitter Effects

The compound may also play a role in neurotransmitter modulation, similar to other phenethylamine derivatives. This suggests potential applications in neuropharmacology, where such compounds can influence mood and cognitive functions by interacting with neurotransmitter systems .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines, demonstrating that certain derivatives induced apoptosis effectively. The synthesized derivatives caused modifications in nuclear morphology compared to control cells, indicating their potential as anticancer agents due to apoptotic effects .

Case Study 2: Structure-Activity Relationship Analysis

Research into the structure-activity relationships of similar compounds has revealed that specific substitutions can significantly enhance bioactivity. For example, variations in the bromination pattern or amino group positioning can lead to marked differences in potency and selectivity against cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine C₁₄H₁₅BrN₂ 291.19 Brominated aromatic ring; chiral (1S)-phenylethyl group Potential catalyst; halogen-enhanced reactivity
(1S,4S,5R)-2-[(S)-1-Phenylethyl]-4-amine-2-azabicyclo[3.2.1]octane C₁₅H₂₂N₂ 230.35 Bicyclic backbone; dual stereocenters Asymmetric aldol catalysis
(R,R)-1-Phenylethylamine (BPEA) C₈H₁₁N 121.18 Simple chiral amine Model for stereoselective studies
Formamide, N-[(1S)-1-phenylethyl]- C₉H₁₁NO 149.19 Amide functional group Solubility modifier; intermediate in peptide synthesis

Key Research Findings

Electronic and Steric Effects: The bromine atom in the target compound increases molecular weight by ~80 g/mol compared to non-halogenated analogues. Its electron-withdrawing nature may enhance the acidity of the amine group, facilitating proton transfer in catalytic cycles . The bicyclic backbone in azabicyclo[3.2.1]octane derivatives (e.g., compound from ) imposes rigid geometry, improving enantioselectivity in aldol reactions compared to flexible aromatic amines .

Stereochemical Impact :

  • The (1S) configuration in the phenylethyl group is critical for enantioselectivity. highlights that diastereomers like (R,R)- and (S,S)-BPEA exhibit distinct stereochemical outcomes in imine synthesis, suggesting similar trends for the target compound .

Functional Group Variations :

  • The formamide derivative () lacks the aromatic bromophenyl group but introduces an amide bond, increasing polarity and solubility. This contrasts with the target compound’s amine functionality, which is more nucleophilic .

Data Table: Comparative Physicochemical Properties

Property (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine Azabicyclo[3.2.1]octane Derivative N-[(1S)-1-Phenylethyl]formamide
Boiling Point Not reported 220–225°C (estimated) 290°C (predicted)
Solubility Low (non-polar solvents) Moderate in DCM/THF High in polar aprotic solvents
Chirality Single (1S) enantiomer Multiple stereocenters Single (1S) enantiomer

Preparation Methods

Bromination and Amine Functionalization

Key Steps :

  • Bromination of 2-Aminophenyl Precursors : Direct bromination of 2-aminophenyl derivatives using bromine (Br₂) or CuBr₂ in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–70°C for 3–6 hours achieves selective 5-position substitution.
  • Chiral Amine Introduction : The (1S)-1-phenylethylamine moiety is introduced via reductive amination or nucleophilic substitution. For example, reacting 2-amino-5-bromoaniline with (1S)-1-phenylethyl bromide under basic conditions (e.g., NaOH in DMAC) at 50°C for 2 hours facilitates coupling.

Example Protocol :

Step Reagents/Conditions Yield Source
Bromination CuBr₂, acetonitrile, 60°C, 3h ~75%
Coupling (1S)-1-phenylethyl bromide, NaOH, DMAC, 50°C 81–94%

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from aryl boronic acid coupling, Suzuki-Miyaura or Buchwald-Hartwig reactions can link pre-brominated aryl intermediates with chiral amines.

Optimized Conditions :

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride (1–10 mol%).
  • Base : Sodium carbonate (2 equiv) in THF/DMF at 75°C.
  • Molar Ratio : Aryl boronic acid:amine derivative = 1:1.2.

Advantages :

  • High functional group tolerance.
  • Stereochemical integrity preserved via chiral ligands.

Protection/Deprotection Strategies

To prevent undesired side reactions (e.g., over-alkylation):

  • MEM Protection : Use MEMCl to protect the aromatic amine during bromination or coupling steps, followed by deprotection with TiCl₄/CH₂Cl₂.
  • Selective Oxidation : Tert-butyl hydroperoxide/iodine oxidizes methylene groups to ketones, enabling subsequent reductive amination.

Critical Analysis of Methodologies

Method Pros Cons
Direct Bromination/Coupling Simple, high yield Requires chiral resolution
Palladium Catalysis Stereoselective, scalable Costly catalysts, inert conditions
MEM Protection Prevents side reactions Multi-step, harsh deprotection

Stereochemical Considerations

The (1S)-1-phenylethyl group’s chirality is typically introduced via:

Q & A

Basic: What are the most reliable synthetic routes for (2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine in academic settings?

Methodological Answer:
The compound can be synthesized via reductive amination or enzymatic transamination. For enantioselective synthesis, (S)-amine transaminases (ATAs) are effective. A biphasic system (e.g., aqueous/organic phases) minimizes product inhibition by sequestering byproducts like acetophenone, improving yield . Optimization includes pH control, co-solvent selection (e.g., 20% toluene), and cofactor recycling (e.g., using alanine dehydrogenase). Wild-type enzymes like TA-P1-A06 achieve >99% enantiomeric excess (ee) under optimized conditions .

Basic: How is the stereochemical configuration of the (1S)-1-phenylethylamine moiety verified?

Methodological Answer:
X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL refine small-molecule structures with high precision, leveraging intensity data and space group symmetry . For rapid screening, chiral HPLC or polarimetry can confirm enantiopurity. Computational methods (e.g., DFT) model dihedral angles and steric interactions to predict stable conformers .

Advanced: What strategies resolve contradictions in enantiomeric excess (ee) measurements between HPLC and NMR?

Methodological Answer:
Discrepancies often arise from impurities or solvent effects. Cross-validate using:

  • Chiral derivatization (e.g., Mosher’s acid) coupled with 1H^{1}\text{H}-NMR.
  • Circular Dichroism (CD) to correlate optical activity with configuration.
  • Crystallographic data (via SHELXL) to resolve ambiguous cases . Adjust HPLC conditions (e.g., column type, mobile phase) to enhance resolution of closely eluting enantiomers .

Advanced: How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom acts as a directing group and participates in Ullmann coupling or Buchwald-Hartwig amination . Steric and electronic effects from the 2-amino group modulate reactivity:

  • Steric hindrance slows oxidative addition in Pd-catalyzed reactions.
  • Electron-withdrawing effects stabilize intermediates in Suzuki-Miyaura coupling.
    Computational studies (e.g., M06/LACVP* level DFT) predict regioselectivity by analyzing transition-state geometries .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-MS : Quantifies impurities (<0.1% detection limit) and detects degradation products.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen.
  • NMR (1H^{1}\text{H}, 13C^{13}\text{C}): Confirms structural integrity and detects proton exchange in the amine group .

Advanced: How can computational modeling guide ligand design for asymmetric catalysis using this amine?

Methodological Answer:
Molecular mechanics (e.g., conformational analysis of Au(I)-catalyzed systems) identifies steric clashes between the (1S)-1-phenylethyl group and substrate. DFT calculations (M06 functional) model enantioselectivity by comparing transition-state energies of competing pathways. Key factors include:

  • Helical pitch from bulky substituents (e.g., octahydro-BINOL).
  • π-π stacking between aryl groups and substrates .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to respiratory and skin irritation risks .
  • Store under inert gas (argon) at 2–8°C to prevent amine oxidation.
  • Neutralize spills with 5% acetic acid and adsorbents (vermiculite) .

Advanced: What role does this amine play in enzyme inhibition studies?

Methodological Answer:
The compound serves as a transition-state analog for amine-processing enzymes (e.g., monoamine oxidases). Kinetic assays (IC50_{50} determination) and molecular docking (AutoDock Vina) identify binding modes. Mutagenesis studies (e.g., Ala-scanning) pinpoint residues critical for inhibition, validated by SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine
Reactant of Route 2
Reactant of Route 2
(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.